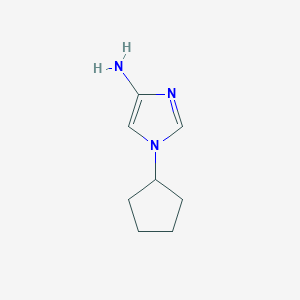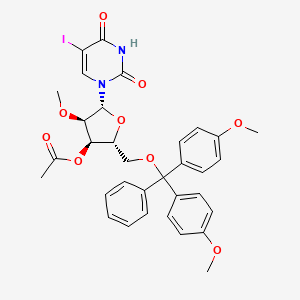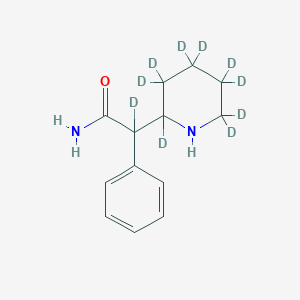
a-Phenyl-2-piperidineacetamide-d10 (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Phenyl-2-piperidineacetamide-d10: is a deuterated analog of alpha-Phenyl-2-piperidineacetamide, a compound known for its applications in various scientific fields. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-2-piperidineacetamide-d10 typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Acetamide Formation: The acetamide group is formed through an amidation reaction.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of alpha-Phenyl-2-piperidineacetamide-d10 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Alpha-Phenyl-2-piperidineacetamide-d10 can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Alpha-Phenyl-2-piperidineacetamide-d10 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of alpha-Phenyl-2-piperidineacetamide-d10 involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The deuterium atoms can influence the rate of metabolic reactions, providing insights into the compound’s pharmacokinetics and dynamics.
Vergleich Mit ähnlichen Verbindungen
Alpha-Phenyl-2-piperidineacetamide: The non-deuterated analog.
Alpha-Phenyl-2-piperidineethanol: A structurally similar compound with an ethanol group instead of an acetamide group.
Alpha-Phenyl-2-piperidinecarboxylic acid: A compound with a carboxylic acid group instead of an acetamide group.
Uniqueness: Alpha-Phenyl-2-piperidineacetamide-d10 is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies. The presence of deuterium atoms can alter the compound’s physical and chemical properties, providing distinct advantages in various research applications.
Eigenschaften
Molekularformel |
C13H18N2O |
|---|---|
Molekulargewicht |
228.36 g/mol |
IUPAC-Name |
2-deuterio-2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetamide |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/i4D2,5D2,8D2,9D2,11D,12D |
InChI-Schlüssel |
LJLMNWPXAYKPGV-KKRRWKDRSA-N |
Isomerische SMILES |
[2H]C1(C(C(NC(C1([2H])[2H])([2H])C([2H])(C2=CC=CC=C2)C(=O)N)([2H])[2H])([2H])[2H])[2H] |
Kanonische SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


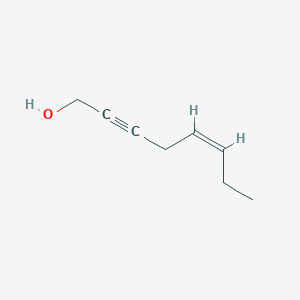
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)
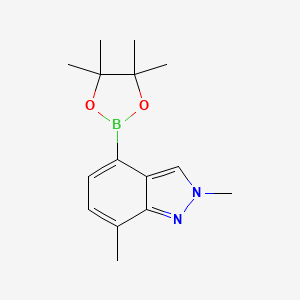

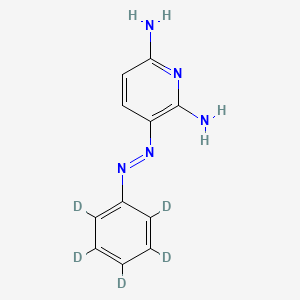
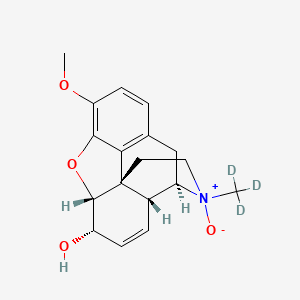
![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)


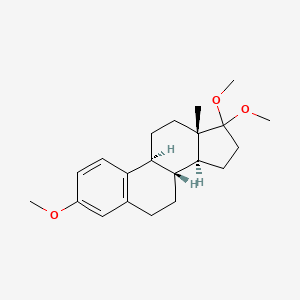
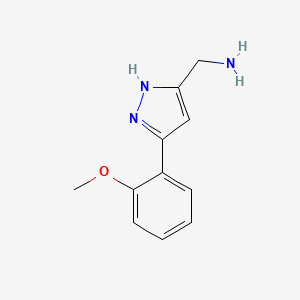
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
